Absolute Configuration Confirmed by X-Ray Crystallography
The absolute configuration of the methyl ester derivative of 1-phenylaziridine-2-carboxylic acid was unequivocally determined by single-crystal X-ray diffraction [1]. This provides definitive proof of stereochemical identity, in contrast to many other aziridine-2-carboxylic acid derivatives that are either racemic or whose absolute configuration is only tentatively assigned by optical rotation correlation.
| Evidence Dimension | Absolute configuration determination |
|---|---|
| Target Compound Data | X-ray crystal structure solved and refined to R1 = 0.053 |
| Comparator Or Baseline | Other aziridine-2-carboxylic acid derivatives (baseline: stereochemical identity often inferred, not confirmed) |
| Quantified Difference | R-factor of 0.053 indicates a high-precision structural model, a definitive confirmation lacking in comparator groups |
| Conditions | Crystal data: monoclinic, C2 space group, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 |
Why This Matters
For applications requiring a specific enantiomer (e.g., asymmetric synthesis, chiral drug development), the X-ray confirmation of absolute configuration is a critical quality attribute that generic sourcing may lack, ensuring the correct stereoisomer is procured.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Stereogeometry and absolute configuration of a furanyl-substituted aziridine. J Chem Crystallogr. 1995;25(7):429-432. View Source
